![molecular formula C15H17NO2S B1362127 Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate CAS No. 350990-20-4](/img/structure/B1362127.png)
Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
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Overview
Description
“Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate” is a research chemical . It may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .
Molecular Structure Analysis
The molecular weight of “Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate” is 276.38 . The IUPAC name is “methyl 2-amino-4-(4-isopropylphenyl)-1H-1lambda3-thiophene-3-carboxylate” and the InChI code is "1S/C15H18NO2S/c1-9(2)10-4-6-11(7-5-10)12-8-19-14(16)13(12)15(17)18-3/h4-9,19H,16H2,1-3H3" .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate” is a solid at room temperature . The storage temperature is 28°C .Scientific Research Applications
Organic Synthesis Building Block
This compound serves as a versatile building block in organic synthesis. Its thiophene ring, combined with an amino group and an ester function, allows for various chemical transformations. It can be used to synthesize more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this molecule is valuable for creating small-molecule libraries. These libraries are crucial for high-throughput screening to identify potential drug candidates. The isopropylphenyl group in particular may interact with biological targets, offering a pathway to novel therapeutic agents .
Material Science
The thiophene moiety is of interest in material science, especially for creating conductive polymers. These polymers have applications in organic solar cells and transistors. The compound’s ability to undergo polymerization makes it a candidate for creating new polythiophene derivatives .
Analytical Chemistry
As a standard in analytical chemistry, this compound can help in developing analytical methods for thiophene derivatives. It can be used to calibrate instruments or as a reference compound in mass spectrometry and NMR spectroscopy .
Ligand Synthesis
Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate can be used to synthesize ligands for metal complexes. These ligands can then be employed in catalysis, including asymmetric synthesis, which is pivotal in producing enantiomerically pure substances .
Agrochemical Development
In agrochemical research, the compound’s structural features make it a candidate for developing new pesticides or herbicides. The thiophene ring, in particular, is a common motif in molecules with bioactive properties .
Fluorescent Probes
The compound’s structure suggests potential use in designing fluorescent probes. These probes are essential tools in biochemistry and cell biology for imaging and tracking various biological processes .
Chemical Education
Lastly, this compound can be used in chemical education to demonstrate various organic reactions and synthesis strategies. It can help students understand the practical applications of organic chemistry principles .
Mechanism of Action
Target of Action
The primary targets of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate’s action are currently unknown
properties
IUPAC Name |
methyl 2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9(2)10-4-6-11(7-5-10)12-8-19-14(16)13(12)15(17)18-3/h4-9H,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPDDVOTBJHGPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358006 |
Source
|
Record name | methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
350990-20-4 |
Source
|
Record name | methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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